

2-Chloro-4-hydroxy-5-fluoropyrimidine stability and degradation profile

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxy-5-fluoropyrimidine

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An In-Depth Technical Guide to the Stability and Degradation Profile of **2-Chloro-4-hydroxy-5-fluoropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of **2-Chloro-4-hydroxy-5-fluoropyrimidine**, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly halogenated pyrimidines and fluorouracil derivatives, to predict its stability under various stress conditions. By applying fundamental principles of organic chemistry and adhering to internationally recognized guidelines for stability testing, we present a robust framework for researchers to assess the chemical integrity of this molecule. This document outlines the inherent reactivity of the substituted pyrimidine ring, details step-by-step protocols for forced degradation studies, and proposes potential degradation pathways and products. The insights provided herein are intended to empower researchers in developing stable formulations and robust analytical methods.

Introduction: The Chemical Context of 2-Chloro-4-hydroxy-5-fluoropyrimidine

2-Chloro-4-hydroxy-5-fluoropyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine core, substituted with electron-withdrawing chloro and fluoro groups, as well as an electron-donating hydroxyl group, presents a unique electronic landscape that dictates its reactivity and stability. Understanding the interplay of these functional groups is paramount to predicting how the molecule will behave under various chemical and physical stresses encountered during synthesis, formulation, and storage. This guide provides a foundational understanding of these properties and a practical approach to their experimental investigation.

Predicted Chemical Reactivity and Stability Profile

The stability of **2-Chloro-4-hydroxy-5-fluoropyrimidine** is governed by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the halogen substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions, a common degradation pathway for chloropyrimidines.^{[1][2][3]} The hydroxyl group at the 4-position exists in tautomeric equilibrium with its keto form, 2-chloro-5-fluoro-1H-pyrimidin-4-one, which can influence its reactivity and potential degradation pathways.

Key Predicted Reactivities:

- **Hydrolysis:** The C2-Cl bond is predicted to be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,4-dihydroxy-5-fluoropyrimidine (5-fluorouracil). The rate of hydrolysis is expected to be pH-dependent.
- **Nucleophilic Substitution:** The chloro group is a good leaving group and can be displaced by various nucleophiles. This is a critical consideration if the compound is in a formulation with other nucleophilic excipients.
- **Photodegradation:** The pyrimidine ring, being aromatic, can absorb UV radiation. Similar to 5-fluorouracil, this can lead to photolytic reactions, potentially involving the 5,6-double bond.^{[4][5]}
- **Oxidative Degradation:** While the pyrimidine ring itself is relatively stable to oxidation, the overall molecule could be susceptible to strong oxidizing agents, potentially leading to ring-opening or modification of the substituents.^[6]

- **Thermal Stability:** Halogenated pyrimidines generally exhibit moderate to good thermal stability.[7] However, prolonged exposure to high temperatures could lead to decomposition, the nature of which would depend on the specific conditions.

Forced Degradation Studies: A Practical Framework

Forced degradation studies are essential for elucidating potential degradation pathways and for developing stability-indicating analytical methods.[8] The following protocols are designed as a comprehensive starting point for investigating the stability of **2-Chloro-4-hydroxy-5-fluoropyrimidine**.

General Experimental Setup

- **Test Compound:** **2-Chloro-4-hydroxy-5-fluoropyrimidine**, solid.
- **Concentration:** Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the stressor solution to a final concentration of approximately 100 µg/mL.
- **Control Samples:** For each stress condition, prepare a control sample stored at ambient temperature and protected from light.
- **Analytical Method:** A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column with a gradient elution using a mobile phase of phosphate buffer and acetonitrile is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength (e.g., determined by UV scan of the parent compound).

Hydrolytic Degradation

Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

Protocol:

- **Acidic Hydrolysis:**
 - To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

- Incubate at 60°C for 24 hours.
- Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
- Basic Hydrolysis:
 - To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
 - Incubate at 60°C for 24 hours.
 - Withdraw samples at appropriate time points.
 - Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
- Neutral Hydrolysis:
 - To 1 mL of the stock solution, add 9 mL of purified water.
 - Incubate at 60°C for 24 hours.
 - Withdraw samples at appropriate time points.

Oxidative Degradation

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Protocol:

- To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
- Incubate at ambient temperature for 24 hours, protected from light.
- Withdraw samples at appropriate time points.
- Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before analysis.

Photostability

Objective: To assess the impact of light exposure on the compound's stability, following ICH Q1B guidelines.^{[9][10][11][12]}

Protocol:

- Expose the solid compound and a solution (e.g., 100 µg/mL in water or acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
- Analyze the samples after the exposure period.

Thermal Degradation

Objective: To determine the stability of the compound under elevated temperature.

Protocol:

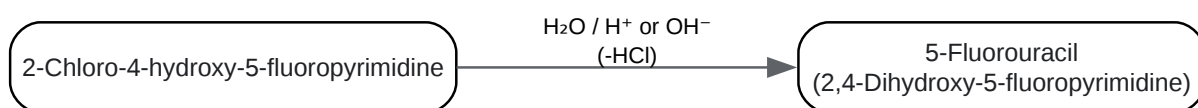
- Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
- Withdraw samples at appropriate time points.
- Allow the samples to cool to room temperature before preparing solutions for analysis.

Predicted Degradation Pathways and Products

Based on the known chemistry of halogenated pyrimidines, the following degradation pathways are proposed.

Hydrolytic Pathway

The primary site of hydrolytic attack is expected to be the C2 position, leading to the displacement of the chloride ion.

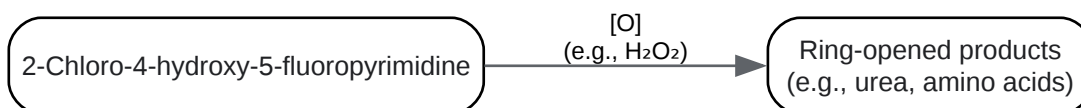


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Caption: Predicted hydrolytic degradation pathway.

Oxidative Pathway

Strong oxidation may lead to the opening of the pyrimidine ring. The degradation of pyrimidines can ultimately lead to smaller, water-soluble compounds.[13][14][15]

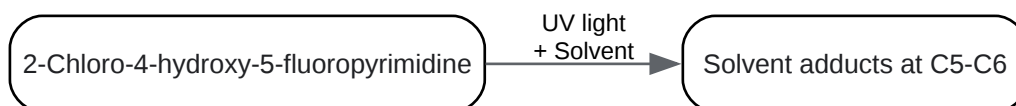


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Caption: Potential oxidative degradation pathway.

Photolytic Pathway

UV irradiation could potentially lead to the formation of photoproducts through various mechanisms, including addition to the 5,6-double bond, similar to what is observed for 5-fluorouracil.[4][5]



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Caption: A possible photolytic degradation pathway.

Summary of Predicted Stability and Degradation

The following table summarizes the predicted stability of **2-Chloro-4-hydroxy-5-fluoropyrimidine** under various stress conditions.

Stress Condition	Predicted Stability	Likely Degradation Products	Primary Degradation Pathway
Acidic Hydrolysis	Moderate	5-Fluorouracil	Nucleophilic substitution of Cl by OH
Basic Hydrolysis	Low	5-Fluorouracil and its salts	Nucleophilic substitution of Cl by OH
Neutral Hydrolysis	High	Minimal degradation	Slow hydrolysis
Oxidation	Moderate to Low	Ring-opened products	Ring cleavage
Photolysis	Moderate	Solvent adducts, other photoproducts	Photoaddition to the C5-C6 double bond
Thermal (Solid)	High	Decomposition products at very high temperatures	Thermal decomposition

Conclusion and Recommendations

This technical guide provides a scientifically grounded prediction of the stability and degradation profile of **2-Chloro-4-hydroxy-5-fluoropyrimidine**. The primary anticipated degradation pathway is the hydrolysis of the 2-chloro substituent to yield 5-fluorouracil, a reaction that is likely to be accelerated by acidic or basic conditions. The compound is also expected to exhibit some sensitivity to light and strong oxidizing agents.

It is strongly recommended that the experimental protocols outlined in this guide be performed to confirm these predictions and to fully characterize the degradation products. The development of a validated, stability-indicating analytical method is a critical first step in this process. The information generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of any API synthesized from this important intermediate.

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